![molecular formula C9H11NOS B2948120 N-[(5-methylthiophen-2-yl)methyl]prop-2-enamide CAS No. 1247857-58-4](/img/structure/B2948120.png)
N-[(5-methylthiophen-2-yl)methyl]prop-2-enamide
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Overview
Description
“N-[(5-methylthiophen-2-yl)methyl]prop-2-enamide” is a chemical compound that belongs to the class of organic compounds known as thiophenes . Thiophenes are compounds containing a ring of four carbon atoms and one sulfur atom . The molecular formula of this compound is C18H17NS .
Synthesis Analysis
The synthesis of similar compounds involves the condensation of 2-picolyl amine with 5-methyl thiophene-2-carboxaldehyde . Another method involves the reaction of 2-methylthiophene with acetic anhydride . The synthesis of thiophene derivatives often involves reactions such as the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis .Molecular Structure Analysis
The molecular structure of similar compounds shows that the methylthiophene group makes a dihedral angle with respect to the plane defined by the nitroaniline ring . Within the aniline ring, the nitro group is nearly coplanar with the phenyl ring .Chemical Reactions Analysis
The chemical reactions involving similar compounds include the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which forms aminothiophene derivatives . Another reaction involves 2-Acetyl-5-methylthiophene reacting with 1,2-bis(5-formyl-2-methylthiophen-3-yl)cyclopentene via Aldol condensation to form a chalcone with photochromic property .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds show that they have a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . They are soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Antibacterial Activity
Thiophene compounds have been studied for their antibacterial properties. A novel Schiff base containing a thiophene moiety was synthesized and showed potential antibacterial activity .
Anti-inflammatory and Serotonin Antagonists
Some thiophene derivatives act as anti-inflammatory agents, while others work as serotonin antagonists and are used in treatments for conditions like Alzheimer’s disease .
Fungicidal Activity
Thiophene derivatives have also been designed and synthesized for fungicidal applications, leveraging the active substructure of thiophene .
Synthesis of Other Compounds
Thiophene compounds are used in the synthesis of various other chemicals, which may have further applications in different fields of research .
Mechanism of Action
Target of action
The compound contains a thiophene ring, which is a common structural motif in many biologically active compounds . Thiophene derivatives have been shown to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Biochemical pathways
Again, without specific information, it’s hard to say which biochemical pathways this compound might affect. Given the biological activities associated with thiophene derivatives, it could potentially be involved in a variety of cellular processes .
Result of action
The result of the compound’s action would depend on its specific targets and mode of action. Given the range of activities associated with thiophene derivatives, it could potentially have a variety of effects at the molecular and cellular levels .
Future Directions
The future directions for the study of “N-[(5-methylthiophen-2-yl)methyl]prop-2-enamide” and similar compounds could involve further structural optimization and investigation of new structural prototypes with more effective pharmacological activity . Additionally, these compounds could be used for further development as promising fungicide candidates .
properties
IUPAC Name |
N-[(5-methylthiophen-2-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NOS/c1-3-9(11)10-6-8-5-4-7(2)12-8/h3-5H,1,6H2,2H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYERALAREFOCHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CNC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-methylthiophen-2-yl)methyl]prop-2-enamide |
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